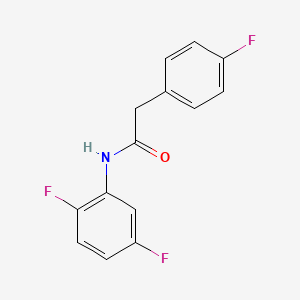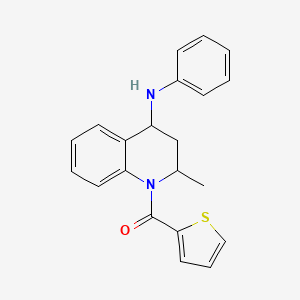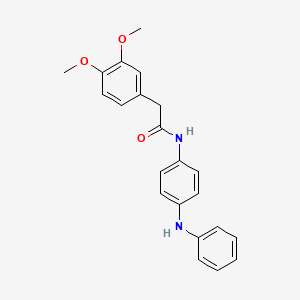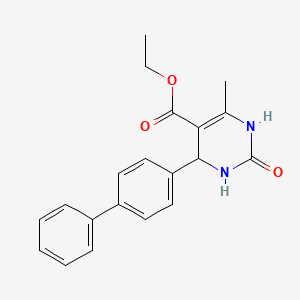
N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis process for similar compounds often involves direct fluorination or reactions involving chloro and fluoro substituents. For instance, compounds with related structures have been synthesized through reactions involving fluorination agents or by coupling reactions using specific reagents to introduce fluorine atoms into the molecule (Banks et al., 1996).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including NMR and X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups (Ping, 2007).
Chemical Reactions and Properties
Compounds with similar structures participate in a variety of chemical reactions, indicative of their reactive sites. For example, electrophilic fluorination is a reaction where a fluorine atom is introduced into the molecule, showcasing the compound's reactivity towards nucleophilic sites (Boechat et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, can be determined through experimental analysis. These properties are essential for understanding the compound's behavior in different environments and for its formulation (Qian et al., 2012).
Chemical Properties Analysis
The chemical properties include reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific types of chemical reactions. Understanding these properties is crucial for predicting the compound's interactions with other chemicals and its suitability for certain applications (Praveen et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Properties
A study focused on the synthesis and evaluation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential antiplasmodial properties. These compounds, which include structures similar to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, showed biological activity against the Plasmodium falciparum parasite, which is responsible for malaria. The mode of action was explored through molecular docking against the parasite's lactate dehydrogenase, indicating potential therapeutic applications (Mphahlele, Mmonwa, & Choong, 2017).
Potential Pesticide Properties
Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds like N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, characterized their structures using X-ray powder diffraction. These compounds have been identified as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Electrophilic Fluorinating Agent
A study on N-halogeno compounds, including perfluoro-[N-(4-pyridyl)acetamide], related to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, revealed its potential as a site-selective electrophilic fluorinating agent. This compound was shown to be effective in fluorinating various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
Crystal Structure Analysis
Another study analyzed the crystal structure of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, a compound structurally similar to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which can be crucial for understanding their chemical behavior (Praveen et al., 2013).
Urease Inhibitors
A study on disulfides containing N-arylacetamide, closely related to N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide, identified several compounds as novel urease inhibitors. These compounds showed inhibitory potency against both cell-free urease and urease in intact cells, suggesting potential therapeutic applications (Liu et al., 2021).
Hydrogen Bond Properties in Peptide Groups
Research on hydrogen bond properties of peptide groups in acetamide derivatives, including N-(4-fluorophenyl)acetamide, provides valuable insights into the intramolecular interactions in these compounds. This study aids in understanding the role of hydrogen bonds in the stability and reactivity of such molecules (Mirzaei, Samadi, & Hadipour, 2010).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-10-3-1-9(2-4-10)7-14(19)18-13-8-11(16)5-6-12(13)17/h1-6,8H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIWBFHHOYWLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-(4-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)

![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)
![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)